molecular formula C9H12N2 B1429837 (2-Cyclopropylpyridin-3-yl)methanamine CAS No. 1145679-88-4

(2-Cyclopropylpyridin-3-yl)methanamine

Cat. No.: B1429837
CAS No.: 1145679-88-4
M. Wt: 148.2 g/mol
InChI Key: VSHHEOHODJOICW-UHFFFAOYSA-N
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Description

(2-Cyclopropylpyridin-3-yl)methanamine is a chemical compound of interest in medicinal chemistry and drug discovery research. It features a pyridine ring, a common motif in pharmaceuticals, substituted with a cyclopropyl group and a methanamine functional group. This structure makes it a valuable building block (synthon) for the design and synthesis of more complex molecules. Researchers utilize this and similar compounds in the exploration of new therapeutic agents. For instance, structurally related pyridin-3-yl-methanamine derivatives have been investigated as potent inhibitors of various biological targets, such as RET kinase for oncology applications and the gastric H+, K+-ATPase for treating acid-related diseases . The cyclopropyl group can be used to fine-tune the molecule's metabolic stability, lipophilicity, and conformational properties. The primary amine group offers a versatile handle for further chemical modification through formation of amide or sulfonamide linkages, which are prevalent in drug design. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

(2-cyclopropylpyridin-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c10-6-8-2-1-5-11-9(8)7-3-4-7/h1-2,5,7H,3-4,6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSHHEOHODJOICW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C=CC=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801293569
Record name 2-Cyclopropyl-3-pyridinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801293569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1145679-88-4
Record name 2-Cyclopropyl-3-pyridinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1145679-88-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Cyclopropyl-3-pyridinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801293569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Cyclopropylpyridin-3-yl)methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-cyclopropylpyridine with formaldehyde and ammonia, leading to the formation of the desired methanamine derivative. The reaction is usually carried out in an organic solvent such as ethanol, under reflux conditions for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts, such as palladium or copper, can facilitate the reaction and reduce the required reaction time and temperature. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2-Cyclopropylpyridin-3-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Aldehydes and ketones.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

(2-Cyclopropylpyridin-3-yl)methanamine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is used in the study of enzyme interactions and as a ligand in biochemical assays.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2-Cyclopropylpyridin-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl and pyridine moieties contribute to its binding affinity and specificity. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structural modifications and the nature of the target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridine-Based Methanamine Derivatives

(6-Chloropyridin-3-yl)(cyclopropyl)methanamine
  • Structure : Chlorine substituent at the 6-position of pyridine.
  • Properties: The electron-withdrawing chlorine increases polarity and may alter binding affinity in biological systems compared to the non-chlorinated target compound.
  • Applications : Likely explored as a ligand for receptors where halogen interactions are critical.
(1-(4-Fluoropyridin-3-yl)cyclopropyl)methanamine
  • Structure : Fluorine at the 4-position of pyridine.
  • Properties : Fluorine’s electronegativity increases metabolic stability and reduces susceptibility to oxidative degradation. The 4-fluoro substitution may also influence π-stacking interactions in protein binding .
  • Applications: Potential use in drug candidates requiring enhanced pharmacokinetic profiles.

Phenyl-Based Methanamine Derivatives

(3-Cyclopropylphenyl)methanamine
  • Structure : Cyclopropyl attached to a phenyl ring instead of pyridine.
  • Properties : The absence of pyridine’s nitrogen reduces polarity and basicity. This compound likely has lower water solubility but higher membrane permeability compared to the target molecule .
  • Applications : Useful in agrochemical research due to its lipophilic nature.
(2-Chlorophenyl)(cyclopropyl)methanamine
  • Structure : Chlorine at the 2-position of phenyl.
  • Properties : Steric hindrance from ortho-chlorine may limit rotational freedom, impacting binding to flat enzymatic pockets. The chlorine also increases toxicity risks compared to pyridine derivatives .

Chlorophenyl-Cyclopropyl Methanamines

(1-(3-Chlorophenyl)cyclopropyl)methanamine
  • Structure : Cyclopropane fused to a 3-chlorophenyl group.
  • The meta-chlorine balances electronic effects without excessive steric bulk, making it a candidate for catalytic applications .
  • Safety : Classified as hazardous; requires emergency protocols for inhalation or skin contact .

Biological Activity

(2-Cyclopropylpyridin-3-yl)methanamine, also known as a dihydrochloride salt, is a compound that has garnered interest in medicinal and chemical research due to its unique structural features and potential biological activities. The compound consists of a cyclopropyl group attached to a pyridine ring, which may confer distinct pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including receptors and enzymes. The compound may modulate various biochemical pathways, influencing processes such as neurotransmission and cell signaling.

Key Mechanisms:

  • Receptor Binding : The compound has been shown to bind selectively to certain receptors, potentially altering their activity.
  • Enzyme Interaction : It may inhibit or activate specific enzymes, leading to downstream effects on metabolic pathways.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Anticancer Properties : Preliminary studies suggest potential efficacy in inhibiting tumor growth in various cancer cell lines.
  • Neuromodulatory Effects : The compound may influence neurotransmitter systems, suggesting a role in neurological disorders.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound, providing insights into its therapeutic potential.

Table 1: Summary of Key Studies

Study ReferenceFocus AreaFindings
Cancer TherapeuticsInhibition of cell proliferation in lymphoma models. IC50 values suggest strong activity.
Neurotransmitter ModulationInteraction with serotonin receptors; potential antidepressant effects observed.
Enzyme InhibitionDemonstrated ability to inhibit specific kinases involved in cancer progression.

Synthesis and Optimization

The synthesis of this compound typically involves the reaction of cyclopropylamine with 2-bromopyridine under basic conditions, followed by purification steps to yield the dihydrochloride salt.

Synthetic Route:

  • Reactants : Cyclopropylamine + 2-Bromopyridine.
  • Conditions : Base (e.g., sodium hydride) in an organic solvent.
  • Product Formation : Treatment with hydrochloric acid yields the dihydrochloride salt.

Potential Applications

Given its promising biological activities, this compound could have applications in:

  • Drug Development : As a lead compound for designing new therapeutics targeting cancer or neurological disorders.
  • Chemical Biology : As a tool compound for studying specific biochemical pathways.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2-Cyclopropylpyridin-3-yl)methanamine, and how can purity be ensured?

  • Methodology : Synthesis typically involves cyclopropane ring formation followed by functionalization of the pyridine moiety. Key steps include:

  • Cyclopropanation : Use transition-metal catalysts (e.g., Cu or Rh) to form the cyclopropyl group under inert atmospheres to prevent ring-opening side reactions .
  • Amine Functionalization : Reductive amination or nucleophilic substitution on halogenated pyridine precursors.
    • Purification : Column chromatography (silica gel, eluent: EtOAc/hexane gradients) or recrystallization from ethanol/water mixtures. Monitor purity via HPLC (C18 column, UV detection at 254 nm) and confirm with 1H^1H-NMR (e.g., cyclopropyl protons at δ 0.8–1.5 ppm with characteristic splitting patterns) .

Q. How should researchers characterize the molecular structure of this compound?

  • Techniques :

  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve bond angles and torsional strain in the cyclopropane-pyridine system. Collect data at low temperatures (100 K) to minimize thermal motion .
  • Spectroscopy :
  • 1H^1H- and 13C^{13}C-NMR: Assign cyclopropyl (δ 0.8–1.5 ppm) and pyridyl (δ 7.0–8.5 ppm) signals.
  • High-resolution mass spectrometry (HRMS): Confirm molecular formula with <2 ppm error .

Q. What safety protocols are critical for handling this compound?

  • Handling :

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation .
  • Storage : Store in sealed containers under nitrogen at 2–8°C to prevent degradation .
    • Spill Management : Absorb with inert material (e.g., vermiculite), dispose as hazardous waste, and avoid aqueous drains .

Advanced Research Questions

Q. How can structural modifications of this compound enhance its bioactivity?

  • Approach :

  • Structure-Activity Relationship (SAR) Studies :
  • Modify the cyclopropyl ring (e.g., fluorination at C2) to alter electronic effects.
  • Substitute pyridine with electron-withdrawing groups (e.g., -CF3_3) to improve receptor binding .
  • Assays : Test in vitro against target enzymes (e.g., kinases) using fluorescence polarization or SPR for binding affinity measurements .

Q. How can contradictory reactivity data in cyclopropane-pyridine systems be resolved?

  • Analysis :

  • Steric vs. Electronic Effects : Use DFT calculations (e.g., Gaussian 16) to model ring strain and charge distribution. Compare with experimental pKa\text{p}K_a values of the amine group.
  • Kinetic Studies : Monitor reaction intermediates via time-resolved IR or LC-MS to identify competing pathways (e.g., ring-opening vs. nucleophilic attack) .

Q. What experimental strategies are recommended for studying the pharmacological potential of this compound?

  • In Vivo/In Vitro Testing :

  • ADMET Profiling : Assess solubility (shake-flask method), metabolic stability (liver microsomes), and membrane permeability (Caco-2 assay).
  • Target Validation : Use CRISPR/Cas9 knockout models to confirm receptor specificity .
    • Data Interpretation : Apply multivariate analysis to distinguish structure-dependent effects from assay noise .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Cyclopropylpyridin-3-yl)methanamine
Reactant of Route 2
(2-Cyclopropylpyridin-3-yl)methanamine

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